2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Description
The compound 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide features a hybrid structure combining:
- A 6-methyl-1,3-benzothiazole moiety linked via an acetamide group.
- A 1-[(furan-2-yl)methyl]-1H-imidazole ring connected through a sulfanyl (–S–) bridge.
This architecture positions it within a broader class of heterocyclic acetamide derivatives, which are often explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-12-4-5-14-15(9-12)26-17(20-14)21-16(23)11-25-18-19-6-7-22(18)10-13-3-2-8-24-13/h2-9H,10-11H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQCUCBOBTYFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the intermediate with 6-methyl-1,3-benzothiazol-2-yl acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and imidazole rings.
Reduction: Reduction reactions can be performed on the imidazole ring to yield various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their unique properties and applications[4][4].
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Table 1: Key Structural Differences Among Analogues
Substituent Effects on Properties
- Electron-Donating vs. The 6-methyl group on the benzothiazole ring increases hydrophobicity relative to the 6-methoxy substituent in , which could improve membrane permeability .
- Lipophilicity and Bulky Substituents: The adamantyl group in significantly enhances lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s furan and methyl groups balance moderate lipophilicity with solubility .
Biological Activity
The compound 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 424.48 g/mol. Its structure features a furan ring, an imidazole moiety, and a benzothiazole derivative, which are known to contribute to various biological activities.
Furan Derivatives
Furan derivatives are recognized for their diverse biological activities, including:
- Antiviral : Inhibiting viral replication.
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Inducing apoptosis in cancer cells.
These activities are attributed to their ability to interact with cellular targets and modulate signaling pathways.
Imidazole Moiety
The imidazole ring is known for its role in binding to multiple receptors, which can lead to:
- Antifungal : Disruption of fungal cell membranes.
- Antidiabetic : Modulating glucose metabolism.
Antitubercular Activity
Recent research has highlighted the potential of similar compounds in combating tuberculosis. For instance, derivatives with imidazole and furan functionalities have shown significant activity against Mycobacterium tuberculosis. In one study, compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular properties .
Anticancer Activity
A study focused on screening drug libraries identified compounds with similar structures that exhibited notable anticancer effects. These compounds were tested on multicellular spheroids and showed promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using standard protocols, revealing effective inhibition at low concentrations.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Case Study 2: Cytotoxicity Assessment
Cytotoxicity tests on human embryonic kidney (HEK-293) cells indicated low toxicity levels, with an IC50 greater than 100 μM. This suggests a favorable safety profile for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
